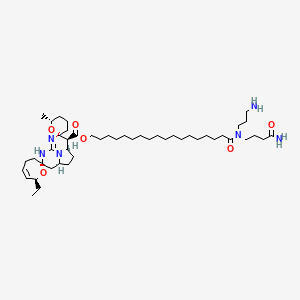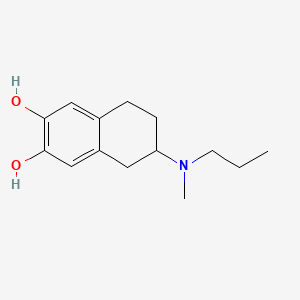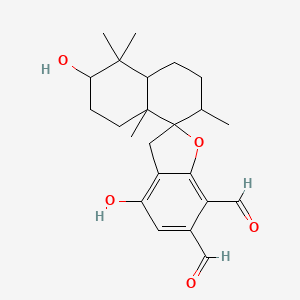
灰绿曲霉毒素
描述
Mer-NF5003F is a sesquiterpene originally isolated from Stachybotrys with diverse biological activities. It inhibits avian myeloblastosis virus (AMV) protease (IC50 = 7.8 µM). Mer-NF5003F inhibits sialyltransferase 6N (ST6N), ST3O, and ST3N (IC50s = 0.61, 6.7, and 10 µg/ml, respectively), as well as fucosyltransferase (IC50 = 11.3 µg/ml). It is active against herpes simplex virus 1 (HSV-1) in vitro (IC50 = 4.32 µg/ml). Mer-NF5003F is also active against the multidrug-resistant P. falciparum strain K1 (IC50 = 0.85 µg/ml).
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde is a natural product found in Stachybotrys cylindrospora, Stachybotrys nephrospora, and Stachybotrys with data available.
科学研究应用
抗病毒活性
灰绿曲霉毒素已被鉴定为禽成髓细胞白血病病毒 (AMV) 蛋白酶的抑制剂,其 IC50 值为 7.8 μM 。这表明它可能用作抗病毒剂,特别是在兽医病毒学领域。
唾液酸转移酶抑制
该化合物抑制多种唾液酸转移酶,包括 ST6N、ST3O 和 ST3N,其 IC50 值范围为 0.61 至 10 μg/mL 。这些酶参与含有唾液酸的糖蛋白和糖脂的生物合成,表明灰绿曲霉毒素可能干扰这些途径,从而治疗癌症和其他疾病。
岩藻糖基转移酶抑制
灰绿曲霉毒素对岩藻糖基转移酶表现出抑制活性,其 IC50 值为 11.3 μg/mL 。岩藻糖基转移酶在细胞粘附和信号转导中起着至关重要的作用,这使得该化合物成为细胞生物学和肿瘤学研究的候选药物。
抗单纯疱疹病毒 (HSV-1)
该化合物对单纯疱疹病毒 1 (HSV-1) 在体外具有活性,其 IC50 值为 4.32 μg/mL 。这突出了其在抗病毒研究中的潜在应用,特别是针对影响皮肤和粘膜的疾病。
抗疟疾特性
Mer-NF5003F 对多药耐药的 P. falciparum 毒株 K1 也具有活性,其 IC50 值为 0.85 μg/mL 。这表明它可用于开发新的抗疟疾药物,特别是在存在耐药问题的地方。
蛋白激酶 CK2 抑制
从灰绿曲霉中分离出的天然化合物,包括灰绿曲霉毒素,已被发现是人类蛋白激酶 CK2 的有效抑制剂 。这种酶与细胞周期调节和癌症有关,这使得灰绿曲霉毒素成为癌症研究中一个值得关注的分子。
霉菌毒素研究
灰绿曲霉毒素是一种倍半萜类霉菌毒素 ,这使得它与研究霉菌毒素对人体健康的影响有关,特别是在受霉菌污染的室内环境中。
霉菌暴露的生物标志物
灰绿曲霉毒素的类似物 Mer-NF5003B 已从真菌生物量和灰尘样品中分离出来,这表明灰绿曲霉毒素或其衍生物可以作为评估暴露于有害灰绿曲霉污染的生物标志物 .
作用机制
Target of Action
Stachybotrydial primarily targets the human protein kinase CK2 . Protein kinase CK2 plays a crucial role in cellular processes such as cell cycle regulation, gene expression, protein synthesis and degradation, cell growth and differentiation, embryogenesis, and apoptosis .
Mode of Action
Stachybotrydial interacts with its target, CK2, by inhibiting its activity . It has been found to be a potent inhibitor of CK2, with IC50 values of 0.32 µM for stachybotrychromene C, 0.69 µM for stachybotrydial acetate, and 1.86 µM for acetoxystachybotrydial acetate .
Biochemical Pathways
The inhibition of CK2 by Stachybotrydial affects various biochemical pathways. CK2 is involved in many cellular processes such as cell cycle regulation, gene expression, tRNA and rRNA synthesis, protein synthesis and degradation, cell growth and differentiation, embryogenesis, and apoptosis . Therefore, the inhibition of CK2 by Stachybotrydial can have wide-ranging effects on these processes.
Result of Action
The inhibition of CK2 by Stachybotrydial can lead to significant molecular and cellular effects. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MCF7 (human breast adenocarcinoma), A427 (human lung carcinoma), and A431 (human epidermoid carcinoma) cells . The most active compound in inhibiting MCF7 cell proliferation was acetoxystachybotrydial acetate with an EC50 value of 0.39 µM .
Action Environment
The action of Stachybotrydial can be influenced by various environmental factors. For instance, the fungus Stachybotrys chartarum, from which Stachybotrydial is derived, is known to thrive in damp environments . Therefore, the presence and concentration of Stachybotrydial in a given environment can be influenced by factors such as humidity and temperature.
生化分析
Biochemical Properties
3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific oxidoreductases, which facilitate redox reactions involving the transfer of electrons. These interactions are essential for maintaining cellular redox balance and metabolic processes .
Cellular Effects
The effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been found to inhibit certain oxidoreductases, thereby modulating redox reactions and impacting cellular redox states . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to altered biochemical activity . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of key enzymes in the glycolytic pathway, thereby affecting glucose metabolism . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is essential for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s role in cellular processes.
属性
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGVNIABVHHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933686 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-6,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149598-70-9 | |
| Record name | Stachybotrydial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149598709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6'-Dihydroxy-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-6,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of stachybotrydial as identified in the research?
A1: Stachybotrydial has been shown to exhibit potent inhibitory activity against human protein kinase CK2. [, ] This enzyme is frequently overexpressed in various cancers and is implicated in tumor cell survival. By inhibiting CK2, stachybotrydial may induce apoptosis in cancer cells. [] Additionally, research suggests that a specific form of stachybotrydial, the lactone form, acts as an inhibitor of dihydrofolate reductase (DHFR) in Staphylococcus aureus, including methicillin-resistant strains (MRSA). [] This finding highlights its potential as a novel antibacterial agent.
Q2: What is the structural characterization of stachybotrydial?
A2: Stachybotrydial, also known as 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde, is a triprenyl phenol metabolite. [, ] While its exact molecular formula and weight are not explicitly provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR). [, ]
Q3: How does stachybotrydial affect cell proliferation and viability?
A3: Studies utilizing the EdU assay, IncuCyte live-cell imaging, and MTT assay demonstrated that stachybotrydial, particularly acetoxystachybotrydial acetate, significantly inhibits the proliferation of several cancer cell lines, including MCF-7 (breast adenocarcinoma), A427 (lung carcinoma), and A431 (epidermoid carcinoma). [] Notably, acetoxystachybotrydial acetate exhibited potent anti-proliferative effects at low micromolar concentrations, with an EC50 value of 0.39 µM against MCF-7 cells. [] While effectively inhibiting cell growth, its impact on cell viability was found to be moderate. []
Q4: What is the significance of stachybotrydial's activity against dihydrofolate reductase (DHFR)?
A4: The lactone form of stachybotrydial has been identified as a novel inhibitor of DHFR from Staphylococcus aureus, a clinically important pathogen. [] This enzyme is crucial for folate metabolism, which is essential for bacterial growth. By inhibiting DHFR, stachybotrydial effectively inhibits the growth of S. aureus, including MRSA, highlighting its potential as a new class of antibacterial agents. []
Q5: Has stachybotrydial demonstrated any other biological activities?
A5: Research indicates that stachybotrydial acts as a potent inhibitor of both fucosyltransferase and sialyltransferase. [] These enzymes are involved in the biosynthesis of glycoproteins and glycolipids, which play crucial roles in various cellular processes. Additionally, studies show that stachybotrydial selectively enhances fibrin binding and activation of Glu-plasminogen. [] This activity suggests potential implications in blood clotting and wound healing processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide](/img/structure/B1226668.png)
![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)
![(1S,4S,7R,10R,13R,16S,17R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1226670.png)
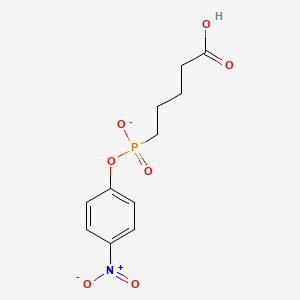
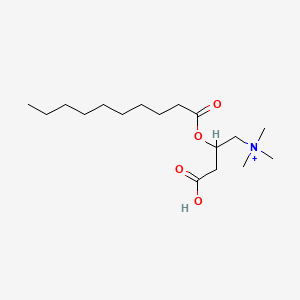

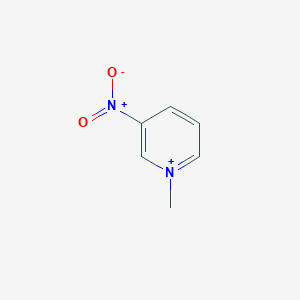
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)
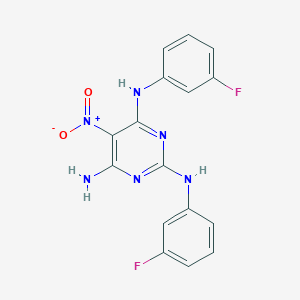
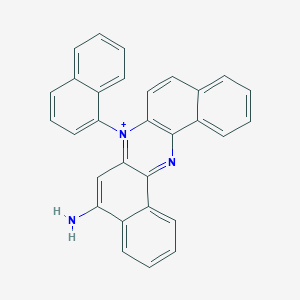
![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)
